Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromopyridine (B118841) is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] Its unique structure, featuring a pyridine (B92270) ring with both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, provides a robust platform for generating diverse molecular scaffolds.[1] This intermediate is instrumental in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions.[1][2] The strategic location of the bromine atom facilitates functionalization through powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[1]
These application notes provide detailed protocols for the synthesis of several classes of kinase inhibitors derived from 2-amino-5-bromopyridine and its analogs, present quantitative data on their biological activity, and visualize key signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitor Activity
The following tables summarize the biological activity of representative kinase inhibitors synthesized from 2-amino-5-bromopyridine derivatives.
Table 1: Imidazo[4,5-b]pyridine-Based Dual FLT3/Aurora Kinase Inhibitors
| Compound ID | Target Kinase | Kd (nM) | Cell Proliferation IC50 (nM) |
| 27e | Aurora-A | 7.5 | - |
| Aurora-B | 48 | - |
| FLT3 | 6.2 | - |
| FLT3-ITD | 38 | - |
| FLT3(D835Y) | 14 | - |
| SW620 (cell line) | - | 13 |
| CCT245718 | FLT3-ITD | 170 | - |
| FLT3-D835Y | 39 | - |
| MOLM-13 (cell line) | - | Potent Inhibition |
Data sourced from scientific literature.[3][4][5][6]
Table 2: Imidazo[1,2-a]pyridine-Based PI3Kα Inhibitors
| Compound ID | PI3Kα IC50 (nM) | Antiproliferative Activity (T47D cells) IC50 (µM) |
| 35 | 150 | Potent |
Data sourced from scientific literature.[2]
Table 3: 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors
| Compound ID | ALK2 IC50 (nM) |
| K02288 derivative | Potent Inhibition |
Data derived from studies on novel ALK2 inhibitors.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes
RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Inhibitor [label="Imidazo[1,2-a]pyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"];
PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"];
PIP2 -> PIP3 [style=invis];
PIP3 -> PDK1 [label="Recruits &\nActivates", fontsize=8, fontcolor="#5F6368"];
PDK1 -> Akt [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"];
mTORC2 -> Akt [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"];
Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"];
Akt -> Apoptosis [label="Inhibits", fontsize=8, fontcolor="#5F6368"];
mTORC1 -> CellGrowth [label="Promotes", fontsize=8, fontcolor="#5F6368"];
Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2];
// Invisible edges for layout
edge[style=invis];
PIP2 -> PI3K;
}
PI3K/Akt/mTOR Signaling Pathway Inhibition.
// Nodes
FLT3_Ligand [label="FLT3 Ligand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
FLT3_Receptor [label="FLT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Aurora_A [label="Aurora A Kinase", fillcolor="#FBBC05", fontcolor="#202124"];
Mitosis [label="Mitotic Progression", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Inhibitor [label="Imidazo[4,5-b]pyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
FLT3_Ligand -> FLT3_Receptor [label="Binds & Activates", fontsize=8, fontcolor="#5F6368"];
FLT3_Receptor -> STAT5 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"];
STAT5 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"];
Aurora_A -> Mitosis [label="Regulates", fontsize=8, fontcolor="#5F6368"];
Inhibitor -> FLT3_Receptor [arrowhead=tee, color="#EA4335", penwidth=2];
Inhibitor -> Aurora_A [arrowhead=tee, color="#EA4335", penwidth=2];
}
Dual Inhibition of FLT3 and Aurora Kinase Pathways.
Experimental Workflows
// Nodes
Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction_Setup [label="Reaction Setup:\n2-amino-5-bromopyridine,\nAryl Boronic Acid,\nPd Catalyst, Base, Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Heating [label="Heating\n(Microwave or\nConventional)", fillcolor="#FBBC05", fontcolor="#202124"];
Monitoring [label="Reaction Monitoring\n(TLC or LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Workup [label="Work-up:\nCooling, Extraction,\nWashing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"];
Characterization [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End Product", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Reaction_Setup;
Reaction_Setup -> Heating;
Heating -> Monitoring;
Monitoring -> Workup [label="Upon Completion", fontsize=8, fontcolor="#5F6368"];
Workup -> Purification;
Purification -> Characterization;
Characterization -> End;
}
General Workflow for Suzuki-Miyaura Coupling.
// Nodes
Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];
Plate_Setup [label="Plate Setup:\nAdd serially diluted\n test compound to\n384-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction_Initiation [label="Initiate Kinase Reaction:\nAdd kinase/substrate\nmixture and ATP solution", fillcolor="#FBBC05", fontcolor="#202124"];
Incubation [label="Incubation\n(Room Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Stop_Reaction [label="Stop Reaction &\nDeplete ATP:\nAdd ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Signal_Generation [label="Generate Luminescent Signal:\nAdd Kinase Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Acquisition [label="Data Acquisition:\nMeasure luminescence\nwith a plate reader", fillcolor="#FBBC05", fontcolor="#202124"];
Data_Analysis [label="Data Analysis:\nCalculate % inhibition\nand determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Results", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Plate_Setup;
Plate_Setup -> Reaction_Initiation;
Reaction_Initiation -> Incubation;
Incubation -> Stop_Reaction;
Stop_Reaction -> Signal_Generation;
Signal_Generation -> Data_Acquisition;
Data_Acquisition -> Data_Analysis;
Data_Analysis -> End;
}
Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-aryl-pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aminopyridine (B139424) derivatives, which serve as a common core for many kinase inhibitors.[8]
Materials:
-
2-amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture, DME)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a microwave vial or round-bottom flask, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.1-1.2 equivalents), palladium catalyst (0.05-0.12 equivalents), and base (2 equivalents).[7][8]
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of 1,4-dioxane and water or DME and aqueous Na2CO3) to the reaction vessel.[7][8]
-
Degassing: If not using a microwave reactor, degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating:
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.[8]
-
Conventional Heating: Heat the reaction mixture at 90 °C for 8-12 hours under an inert atmosphere.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the mixture. Dilute the filtrate with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-5-aryl-pyridine derivative.[8]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.[8]
Protocol 2: Synthesis of a Dual FLT3/Aurora Kinase Inhibitor Precursor
This protocol outlines the synthesis of 2-amino-5-bromo-4-chloro-3-nitropyridine, a key intermediate for certain imidazo[4,5-b]pyridine-based inhibitors.[3]
Materials:
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloro-3-nitropyridine in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution.
-
Heating: Heat the reaction mixture to 80 °C for 1 hour.[3]
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as filtration and recrystallization to yield 2-amino-5-bromo-4-chloro-3-nitropyridine.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[8]
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate
-
ATP (Adenosine triphosphate)
-
Test compounds serially diluted in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Plate Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).[8]
-
Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[8]
-
Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
References